molecular formula C6H12N3OP B1462309 (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide CAS No. 2243511-85-3

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

Cat. No.: B1462309
CAS No.: 2243511-85-3
M. Wt: 173.15 g/mol
InChI Key: QYYLQKFMFIHBFW-UHFFFAOYSA-N
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Description

“(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide” is a heterocyclic organophosphorus compound featuring a pyrazole core substituted with an amino group at the 3-position, a methyl group at the 1-position, and a dimethylphosphine oxide moiety at the 4-position. Its molecular formula is C₆H₁₂N₃OP, with a molecular weight of 173.15 g/mol. The SMILES notation is CN1C(=C(C=N1)N)P(=O)(C)C, and the InChI key is UZQUFADWXKQZPE-UHFFFAOYSA-N .

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are summarized below:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 174.07908 136.6
[M+Na]⁺ 196.06102 146.1
[M+NH₄]⁺ 191.10562 143.0
[M+K]⁺ 212.03496 144.4
[M-H]⁻ 172.06452 135.7
[M+Na-2H]⁻ 194.04647 140.4

No direct literature or patent data are available for this compound, suggesting it may be a novel or understudied entity .

Properties

IUPAC Name

4-dimethylphosphoryl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3OP/c1-9-4-5(6(7)8-9)11(2,3)10/h4H,1-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYLQKFMFIHBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)P(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243511-85-3
Record name 4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-3-amine
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Biological Activity

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, with the molecular formula C6_6H12_{12}N3_3OP, is a compound of interest in medicinal chemistry and biological research. Its unique structure incorporates a pyrazole ring and a phosphine oxide moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 173.15 g/mol
  • CAS Number : 2243511-85-3
  • Purity : Typically 95%
  • GHS Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for target proteins.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological effects, particularly in cancer models. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} (nM)Mechanism of Action
AntiproliferativeKARPAS422 (Lymphoma)27Inhibition of EED (Embryonic Ectoderm Development)
Apoptosis InductionBa/F3 CD74-ROS1 Cells100 - 600ROS1 degradation via targeted inhibition
Growth InhibitionVarious Cancer Cell LinesVariableDisruption of signaling pathways

Case Studies

  • Efficacy in Lymphoma Models : In a study involving KARPAS422 cells, this compound demonstrated potent antiproliferative activity with an IC50_{50} value of 27 nM. This suggests a strong potential for therapeutic application in lymphomas resistant to conventional therapies .
  • Targeting ROS1 Fusion Proteins : The compound has been evaluated in Ba/F3 cell models expressing ROS1 fusion proteins. Results indicated that it effectively induced degradation of ROS1, leading to reduced cell viability in models with both primary and secondary mutations associated with resistance to existing therapies .

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent in oncology. Its ability to selectively target cancerous cells while sparing normal cells is particularly noteworthy. The following findings summarize key research outcomes:

  • Selective Inhibition : The compound exhibits selective inhibition against specific oncogenic mutations, enhancing its therapeutic index.
  • Combination Therapies : When used in combination with other agents, it has shown synergistic effects, improving overall efficacy against resistant cancer types .

Table 2: Comparison of Efficacy Against Different Mutations

Mutation TypeCompound TestedEfficacy (IC50_{50})
Non-mutant ROS1(3-Amino-1-methyl...)27 nM
G2032R Resistance(3-Amino-1-methyl...)No significant activity

Comparison with Similar Compounds

Compound A : (3-Hydroxy-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

  • Key Difference: Replacement of the amino group (-NH₂) with a hydroxyl group (-OH).
  • Stability: The amino group may confer greater thermal stability due to reduced susceptibility to oxidation relative to -OH .

Compound B : (3-Amino-1-ethyl-1H-pyrazol-4-yl)diethylphosphine oxide

  • Key Difference : Ethyl substituents replace methyl groups on the phosphine oxide and pyrazole nitrogen.
  • Impact :
    • Steric Effects : Larger alkyl groups (ethyl) may hinder reactivity in phosphorylation reactions due to steric bulk.
    • Lipophilicity : Increased carbon chain length elevates logP values, enhancing membrane permeability but reducing aqueous solubility .

Physicochemical Properties

A theoretical comparison of key properties is tabulated below:

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 173.15 174.13 229.25
Predicted CCS [M+H]⁺ (Ų) 136.6 ~140–145 (estimated) ~150–155 (estimated)
logP (Predicted) 0.8–1.2 0.5–1.0 1.5–2.0
Solubility Moderate in DMSO High in polar solvents Low in water

Preparation Methods

Nucleophilic Addition of Amines to Alkadienephosphonates and Phosphine Oxides

A notable synthetic protocol involves the nucleophilic addition of amines to 1,2-alkadienephosphonate derivatives, including dimethylphosphine oxides, resulting in β-amino phosphonates and related phosphine oxide compounds. This method is characterized by mild conditions, solvent-free or environmentally friendly protocols, and good yields.

  • Procedure:

    • To 5 mmol of the corresponding 1,2-alkadienephosphinate (e.g., dimethyl(3-methylpenta-1,2-dien-1-yl)phosphine oxide), 8 mmol of an amine such as benzylamine or 2-aminopyridine is added under an inert atmosphere (argon).
    • The mixture is stirred at room temperature for 12–24 hours.
    • Reaction progress is monitored by IR spectroscopy and thin-layer chromatography (TLC), focusing on the disappearance of characteristic allene bands.
    • The product is purified by column chromatography (hexane:ethyl acetate = 4:1) and recrystallization (hexane/dichloromethane).
  • Relevance to Target Compound:
    While the above method was demonstrated for β-amino phosphonates, it is adaptable for synthesizing this compound by selecting an appropriate pyrazole-based amine and dimethylphosphine oxide derivative as substrates.

Palladium-Catalyzed Coupling of Aryl Halides with Dimethylphosphine Oxide

Another effective method for preparing aryl-substituted dimethylphosphine oxides involves palladium-catalyzed cross-coupling reactions between aryl halides and dimethylphosphine oxide.

  • Typical Reaction Conditions:

    • Reactants: 2-iodoaniline (aryl halide) and dimethylphosphine oxide.
    • Catalyst: Palladium acetate (Pd(OAc)₂).
    • Ligand: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
    • Base: N,N-diisopropylethylamine.
    • Solvent: N,N-dimethylformamide (DMF).
    • Temperature: 100°C.
    • Time: 6 hours under nitrogen atmosphere.
  • Workup:

    • After completion, the mixture is cooled, acidified, and extracted with ethyl acetate.
    • The organic layer is washed, dried, and concentrated to yield the crude product.
    • Further purification involves crystallization and trituration steps.
  • Adaptation for Pyrazole Derivative:
    This method can be adapted for the pyrazole system by employing halogenated pyrazole derivatives (e.g., 4-halopyrazole) as the coupling partner, allowing introduction of the dimethylphosphine oxide moiety at the 4-position.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Nucleophilic addition to alkadienephosphonates 1,2-alkadienephosphinate + amine Room temp, argon, 12-24 h ~60-80 Mild, solvent-free, eco-friendly Requires specific phosphonate precursors
Pd-catalyzed coupling Aryl halide + dimethylphosphine oxide Pd(OAc)₂, Xantphos, DMF, 100°C, 6 h 70-85 High selectivity, scalable Requires Pd catalyst, inert atmosphere
Acylation of pyrazole derivatives 3-amino-1-methylpyrazole + acetyl chloride Base (Et3N), reflux, 3 h 75-80 Straightforward, well-established Does not directly yield phosphine oxide

Research Findings and Optimization Notes

  • Reaction Monitoring: IR spectroscopy is essential to monitor the disappearance of allene or halide functional groups, indicating reaction progress.
  • Purification: Column chromatography followed by recrystallization ensures high purity, critical for subsequent applications.
  • Catalyst Loadings: In Pd-catalyzed methods, catalyst and ligand ratios significantly affect yield and selectivity; optimization is necessary.
  • Temperature Control: Maintaining reaction temperatures (e.g., below 20°C during extraction steps) prevents degradation or side reactions.
  • Environmental Considerations: Solvent-free or mild solvent conditions improve sustainability and reduce hazardous waste.

Q & A

Q. What are the challenges in achieving high enantiomeric purity for phosphine oxide-containing compounds, and what chiral resolution methods are applicable?

  • Phosphine oxides lack inherent chirality, but introducing bulky substituents (e.g., tert-butyl) can create stereogenic centers. Chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) or enzymatic resolution using lipases (e.g., Candida antarctica) are effective for isolating enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
Reactant of Route 2
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(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

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